molecular formula C17H21ClN2O2 B2978248 2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide CAS No. 2411294-85-2

2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide

Cat. No.: B2978248
CAS No.: 2411294-85-2
M. Wt: 320.82
InChI Key: OXCLJHYETARGPL-UHFFFAOYSA-N
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Description

2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide is a useful research compound. Its molecular formula is C17H21ClN2O2 and its molecular weight is 320.82. The purity is usually 95%.
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Scientific Research Applications

  • Chemical Synthesis and Reactions :

    • The study "Synthese neuer 1,3-Oxazinone aus Cyanamiden und Chlorocarbonylketenen" by Ried and Nenninger (1990) discusses the reaction of chlorocarbonylketenes with cyanamides to form derivatives, which may be relevant to understanding the chemical properties and reactions involving 2-Chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide (Ried & Nenninger, 1990).
  • Antinociceptive Activity :

    • The paper "Synthesis and antinociceptive activity of (5-chloro-2(3H)-benzoxazolon-3-yl) propanamide derivatives" by Önkol et al. (2004) highlights the synthesis of propanamide derivatives and their testing for antinociceptive activity, which might be related to the pain-relieving potential of similar compounds (Önkol et al., 2004).
  • Environmental Impact and Herbicide Analysis :

    • The research "Washoff of Herbicides Applied to Corn Residue" by Martin et al. (1978) examines the washoff of various herbicides, including chlorinated compounds, from corn residue. This could provide insights into the environmental impact and behavior of this compound (Martin et al., 1978).
  • Spectroscopic Studies :

    • The paper "Synthesis and FTIR spectroscopic study of some N-monosubstituted propanamides" by Antonović et al. (1997) discusses the synthesis and spectroscopic analysis of N-monosubstituted propanamides, which can be relevant for understanding the spectroscopic properties of this compound (Antonović et al., 1997).
  • Potential in Drug Development :

    • In the study "Molecular Docking, Natural bond orbital analysis, Quantum Theory of Atoms-In-Molecules, Electronic and vibrational studied of 2-chloro-N-(p-tolyl) propanamide (Potential Inhibitors) for COVID-19 Protease" by Pandey et al. (2020), the focus is on the quantum chemical analysis and potential medicinal use of a similar compound, which suggests possible applications in drug development for this compound (Pandey et al., 2020).

Mechanism of Action

Properties

IUPAC Name

2-chloro-N-[1-(cyclopentanecarbonyl)-2,3-dihydroindol-6-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c1-11(18)16(21)19-14-7-6-12-8-9-20(15(12)10-14)17(22)13-4-2-3-5-13/h6-7,10-11,13H,2-5,8-9H2,1H3,(H,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OXCLJHYETARGPL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C(=O)NC1=CC2=C(CCN2C(=O)C3CCCC3)C=C1)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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